molecular formula C20H17F3N4O3S2 B12383713 GLS1 Inhibitor-7

GLS1 Inhibitor-7

Cat. No.: B12383713
M. Wt: 482.5 g/mol
InChI Key: PMSLFFQKBPIINC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLS1 Inhibitor-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. common synthetic methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, chromatography, and filtration to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

GLS1 Inhibitor-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GLS1 Inhibitor-7

This compound is unique in its ability to target specific metabolic pathways in cancer cells, making it a promising candidate for combination therapies. Its ability to enhance antitumor immune responses sets it apart from other similar compounds .

Properties

Molecular Formula

C20H17F3N4O3S2

Molecular Weight

482.5 g/mol

IUPAC Name

N-[5-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H17F3N4O3S2/c1-30-15-8-2-12(3-9-15)10-24-16(28)11-31-19-27-26-18(32-19)25-17(29)13-4-6-14(7-5-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,28)(H,25,26,29)

InChI Key

PMSLFFQKBPIINC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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